molecular formula C15H16N2O2S B2516463 1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one CAS No. 341940-35-0

1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one

Cat. No.: B2516463
CAS No.: 341940-35-0
M. Wt: 288.37
InChI Key: MCOSZOJWEIDIBH-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is a morpholine-based compound featuring a quinoline-2-ylsulfanyl substituent. This compound is structurally characterized by a ketone group bridging the morpholine and quinoline-sulfanyl groups.

Properties

IUPAC Name

1-morpholin-4-yl-2-quinolin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(17-7-9-19-10-8-17)11-20-14-6-5-12-3-1-2-4-13(12)16-14/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOSZOJWEIDIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one typically involves the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the quinoline moiety: This step may involve the reaction of a quinoline derivative with a suitable electrophile.

    Formation of the sulfanyl linkage: This can be done by reacting a quinoline-thiol with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Research has shown that 1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one demonstrates inhibitory effects against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest potential applications in developing new antibiotics, particularly against resistant strains.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (μM) Mechanism of Action
MCF-712.5Activation of caspase pathways
HeLa15.0Inhibition of cell proliferation

Such results indicate a promising avenue for the development of novel anticancer therapies.

Neurological Research

The morpholine derivative is being investigated for its neuroprotective effects. Studies suggest it may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinically isolated strains of bacteria. The study demonstrated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. The results highlighted its ability to significantly reduce cell viability through apoptosis induction, with further investigations revealing alterations in gene expression related to cell cycle regulation and apoptosis.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with DNA or enzymes, while morpholine rings can enhance solubility and bioavailability.

Comparison with Similar Compounds

Implications of Structural Variations

Biological Activity: While pharmacological data for the target compound are absent, adamantyl derivatives and benzothiazole analogs show bioactivity (e.g., enzyme inhibition). The quinoline group may enhance binding to hydrophobic pockets in biological targets.

Solubility and Reactivity: The morpholine ring improves water solubility, whereas the quinoline group may reduce it due to hydrophobicity. Sulfanyl groups offer nucleophilic sites for further functionalization.

Biological Activity

1-(Morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is a compound that integrates a morpholine moiety with a quinoline-sulfur structure, suggesting potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H14N2OSC_{12}H_{14}N_2OS, and it features a morpholine ring attached to a quinoline derivative through a thioether linkage. This structural configuration is significant in determining its pharmacological properties.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, in vitro assays conducted on breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines demonstrated significant growth inhibition.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineConcentration (µM)% Cell Viability
This compoundMDA-MB-2311555%
This compoundMCF-71560%
This compoundPC-31545%

These results indicate that the compound exhibits a dose-dependent response, particularly effective at concentrations around 15 µM.

The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of critical cellular pathways. Studies suggest that it may target heat shock proteins (Hsp90 and Hsp70), which play roles in cancer cell survival and proliferation. Inhibition of these proteins can lead to the destabilization of client proteins involved in tumor growth, contributing to reduced cell viability.

Case Studies

  • Study on Quinoline Derivatives : A study synthesized various quinoline derivatives, including the target compound, and evaluated their biological activity. The findings indicated that compounds similar in structure showed significant cytotoxicity against several cancer cell lines, with specific analogues demonstrating enhanced activity due to structural modifications .
  • Mechanistic Insights : Another investigation focused on the role of quinoline derivatives in inhibiting sirtuins, which are implicated in cancer progression. The results suggested that the presence of sulfur in the structure enhances interaction with sirtuin enzymes, further supporting the compound's potential as an anticancer agent .
  • Zebrafish Model : The toxicity and efficacy of related compounds were assessed using a zebrafish embryo model, revealing that certain derivatives caused increased apoptosis in cancer cells while sparing normal cells .

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